An In-Depth Technical Guide to 1,3,5-Tri(3-pyridyl)-1,5-pentanedione
An In-Depth Technical Guide to 1,3,5-Tri(3-pyridyl)-1,5-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound associated with CAS number 94678-45-2 is commercially listed as "1,3,5-Tri(3-pyridyl)-1,5-pentanoate". However, a thorough review of available chemical data, including SMILES notation from suppliers, strongly suggests the structure is that of a diketone: 1,3,5-Tri(3-pyridyl)-1,5-pentanedione . This guide is based on the scientific premise that the diketone is the compound of interest for research and development applications, given the prevalence of pyridyl diketones in scientific literature. All subsequent information is presented based on this structural assumption and by analogy to closely related, well-characterized compounds.
Introduction: The Scientific Rationale for Pyridyl Diketones
Pyridyl-containing β-diketones are a class of organic compounds that have garnered significant interest in the scientific community. Their inherent ability to act as bidentate chelating agents for a wide array of metal ions makes them invaluable ligands in coordination chemistry and materials science.[1][2] The presence of the pyridine ring, a common scaffold in pharmaceuticals, also imbues these molecules with potential biological activity, making them attractive targets in drug discovery.[3] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,3,5-Tri(3-pyridyl)-1,5-pentanedione, a molecule of interest for its unique electronic and structural properties.
Physicochemical Properties
The expected physicochemical properties of 1,3,5-Tri(3-pyridyl)-1,5-pentanedione are summarized in the table below. These values are calculated or estimated based on its molecular structure.
| Property | Value | Source |
| CAS Number | 94678-45-2 | Supplier Data |
| Molecular Formula | C₂₀H₁₇N₃O₂ | Calculated |
| Molecular Weight | 331.37 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Analogy |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Analogy |
| Melting Point | Not available. Expected to be >100 °C based on similar compounds. | Analogy |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Analogy |
Synthesis and Purification: A Plausible Approach
A common and effective method for the synthesis of 1,3,5-triaryl-1,5-pentanediones is the Michael addition reaction. A plausible synthetic route for 1,3,5-Tri(3-pyridyl)-1,5-pentanedione would involve the reaction of 3-acetylpyridine with 3-pyridinecarboxaldehyde in the presence of a base.
Proposed Synthetic Workflow
Caption: Proposed two-step, one-pot synthesis of 1,3,5-Tri(3-pyridyl)-1,5-pentanedione.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 3-acetylpyridine (2 equivalents) in ethanol, add an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Aldehyde Addition: To the stirred solution, add 3-pyridinecarboxaldehyde (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. The crude product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold water and a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization: Elucidating the Structure
The unambiguous identification of 1,3,5-Tri(3-pyridyl)-1,5-pentanedione relies on a combination of spectroscopic techniques.
Caption: Chemical structure of 1,3,5-Tri(3-pyridyl)-1,5-pentanedione.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the pyridine rings.
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the ketone carbonyl groups.[4]
-
C=N and C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the pyridine rings.[5]
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine rings.[5]
-
C-H Stretching (Aliphatic): Bands in the 2850-3000 cm⁻¹ region will be present due to the methylene and methine protons of the pentane backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen atoms in the molecule.
-
Pyridyl Protons: A complex series of signals in the aromatic region (δ 7.0-9.0 ppm) will be observed for the protons on the three pyridine rings.
-
Methine Proton: A multiplet corresponding to the single proton at the C3 position of the pentane chain is expected.
-
Methylene Protons: Signals for the four methylene protons at the C2 and C4 positions will likely appear as multiplets.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbons: Resonances for the two ketone carbonyl carbons are expected in the downfield region (δ > 190 ppm).
-
Pyridyl Carbons: Multiple signals in the aromatic region (δ 120-155 ppm) will correspond to the carbons of the pyridine rings.
-
Aliphatic Carbons: Signals for the methine and methylene carbons of the pentane backbone will appear in the upfield region.
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 331, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would likely involve the loss of pyridyl groups and cleavage of the pentane chain.
Potential Applications
The unique structure of 1,3,5-Tri(3-pyridyl)-1,5-pentanedione suggests several potential areas of application for researchers.
Coordination Chemistry and Materials Science
The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions.[7] The resulting metal complexes can have interesting photophysical, magnetic, and catalytic properties. The pyridyl groups can also act as coordination sites, potentially leading to the formation of coordination polymers or supramolecular assemblies.[1][2]
Caption: Chelation of a metal ion by 1,3,5-Tri(3-pyridyl)-1,5-pentanedione.
Drug Discovery and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3] The ability of β-diketones to interact with biological targets, including metal-containing enzymes, makes this compound a candidate for screening in various disease models. Pyridyl-containing compounds have been investigated for a wide range of therapeutic areas, including as potential antitumor agents.[8]
Safety and Handling
No specific toxicity data is available for 1,3,5-Tri(3-pyridyl)-1,5-pentanedione. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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